An In-depth Technical Guide to Cyanomethyl methyl(phenyl)carbamodithioate
An In-depth Technical Guide to Cyanomethyl methyl(phenyl)carbamodithioate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanomethyl methyl(phenyl)carbamodithioate, also known as Methyl(phenyl)carbamodithioic Acid Cyanomethyl Ester, is a specialized organic compound primarily utilized as a chain transfer agent in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.[1][2] Its chemical structure and properties make it particularly effective for controlling the polymerization of certain classes of monomers, enabling the synthesis of well-defined polymers with complex architectures. While its primary application lies in materials science, the broader class of carbamodithioates has garnered interest in medicinal chemistry, suggesting potential, albeit underexplored, relevance in drug development.
This technical guide provides a comprehensive overview of Cyanomethyl methyl(phenyl)carbamodithioate, including its chemical and physical properties, a detailed experimental protocol for its use in RAFT polymerization, a representative synthesis protocol, and a discussion of the biological context of the carbamodithioate chemical class.
Chemical and Physical Properties
Cyanomethyl methyl(phenyl)carbamodithioate is a solid that typically appears as a white to orange or green powder or crystal.[1] A summary of its key chemical and physical properties is presented in Table 1.
| Property | Value | Reference(s) |
| CAS Number | 76926-16-4 | [1] |
| Molecular Formula | C₁₀H₁₀N₂S₂ | [1] |
| Molecular Weight | 222.33 g/mol | [2] |
| Appearance | White to Orange to Green powder to crystal | [1] |
| Melting Point | 88-92 °C | [2] |
| Purity | >98.0% (HPLC) | [1] |
| SMILES | CN(C(=S)SCC#N)c1ccccc1 | [1] |
| InChI Key | FYACMHCOSCVNHO-UHFFFAOYSA-N | [2] |
| Storage Temperature | 2-8 °C | [2] |
Application in RAFT Polymerization
Cyanomethyl methyl(phenyl)carbamodithioate is a highly effective chain transfer agent for RAFT polymerization, a technique that allows for the synthesis of polymers with controlled molecular weights and low polydispersity.[3] It is particularly well-suited for the polymerization of "less-activated" monomers such as vinyl esters (e.g., vinyl acetate) and vinyl amides.
Mechanism of Action in RAFT Polymerization
The RAFT process relies on a degenerative chain transfer mechanism where the RAFT agent reversibly reacts with propagating polymer chains. This establishes a dynamic equilibrium between active and dormant chains, allowing for controlled polymer growth. The general mechanism is depicted in the following diagram.
Caption: Generalized mechanism of RAFT polymerization.
Experimental Protocol: RAFT Polymerization of Vinyl Acetate
The following is a typical experimental protocol for the polymerization of vinyl acetate using Cyanomethyl methyl(phenyl)carbamodithioate as the RAFT agent.
Materials:
-
Vinyl acetate (monomer)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) (initiator)
-
Cyanomethyl methyl(phenyl)carbamodithioate (RAFT agent)
-
Ampule or Schlenk tube
-
Vacuum line
-
Oil bath
Procedure:
-
In an ampule, prepare a solution of vinyl acetate (2.0 mL, 23.23 mmol), AIBN (2.0 mg, 0.012 mmol), and Cyanomethyl methyl(phenyl)carbamodithioate (26.64 mg, 0.12 mmol).[3]
-
De-gas the contents of the ampule by three repeated freeze-evacuate-thaw cycles (at a pressure of 0.05 mm Hg).[3]
-
Seal the ampule under vacuum.[3]
-
Polymerize by placing the sealed ampule in a heated oil bath at 60 °C for 16 hours.[3]
Synthesis of Cyanomethyl methyl(phenyl)carbamodithioate
Representative Synthesis Workflow
The following diagram illustrates a plausible synthetic route.
Caption: Plausible synthesis workflow for the target compound.
Experimental Protocol: Synthesis of Sodium N-methyl-N-phenyl dithiocarbamate (Precursor)
The following is a representative protocol for the synthesis of the dithiocarbamate precursor.
Materials:
-
N-methylaniline
-
Sodium hydroxide (NaOH)
-
Carbon disulfide (CS₂)
-
Distilled water
-
Ether
-
Acetone
-
Two-necked flask
-
Thermometer
Procedure:
-
Prepare a solution of sodium hydroxide (8 g, 0.2 mol) in 10 mL of distilled water in a two-necked flask equipped with a thermometer.[4]
-
Add 21.80 mL of N-methylaniline to the NaOH solution.[4]
-
Stir the mixture for approximately 2 hours at a low temperature of 2–4 °C.[4]
-
A yellowish-white solid product will separate out. Filter the solid.[4]
-
Wash the solid product with small portions of ether.[4]
-
Recrystallize the product from acetone to obtain Sodium N-methyl-N-phenyl dithiocarbamate.[4]
The subsequent step to obtain the final product would involve the reaction of this dithiocarbamate salt with a suitable cyanomethylating agent, such as chloroacetonitrile, in an appropriate solvent.
Biological Relevance and Future Perspectives
Currently, there is no direct evidence in the scientific literature detailing the biological activity or cytotoxicity of Cyanomethyl methyl(phenyl)carbamodithioate. However, the broader chemical class of carbamodithioates has been the subject of investigation in drug discovery.
Potential Biological Activities of Carbamodithioates
Several studies have explored the potential of various carbamodithioate derivatives as therapeutic agents. For instance, certain carbamodithioates have been synthesized and evaluated for their anti-proliferative activities against human cancer cell lines. Some derivatives have been shown to inhibit colony formation and induce cell cycle arrest and apoptosis in cancer cells.
Furthermore, metal complexes of dithiocarbamates have been investigated for their antifungal and antibacterial properties. These studies suggest that the dithiocarbamate moiety can be a valuable pharmacophore in the design of new bioactive molecules.
Relevance to Drug Delivery
The primary application of Cyanomethyl methyl(phenyl)carbamodithioate in RAFT polymerization is highly relevant to the field of drug delivery. RAFT polymerization allows for the synthesis of well-defined, functional polymers that can be used to create sophisticated drug delivery systems, such as:
-
Polymer-drug conjugates: Where a therapeutic agent is covalently attached to a polymer backbone.
-
Micelles and nanoparticles: For the encapsulation and targeted delivery of hydrophobic drugs.
-
Stimuli-responsive polymers: That release their payload in response to specific physiological cues (e.g., pH, temperature).
The use of RAFT agents like Cyanomethyl methyl(phenyl)carbamodithioate enables precise control over the architecture of these drug delivery vehicles, which can influence their biocompatibility, drug-loading capacity, and release kinetics.
Future Directions
Given the established use of Cyanomethyl methyl(phenyl)carbamodithioate in creating advanced polymer architectures for biomedical applications, and the known biological activities of other carbamodithioates, future research could explore the following:
-
Cytotoxicity studies: A thorough evaluation of the in vitro cytotoxicity of Cyanomethyl methyl(phenyl)carbamodithioate and its resulting polymers is warranted to ensure their safety for biomedical applications.
-
Biological screening: Screening of Cyanomethyl methyl(phenyl)carbamodithioate against various biological targets (e.g., cancer cell lines, microbial strains) could reveal potential therapeutic applications.
-
Structure-activity relationship (SAR) studies: Synthesis and evaluation of analogues could help in identifying key structural features responsible for any observed biological activity.
References
- 1. rsc.org [rsc.org]
- 2. Cyanomethyl Methyl(phenyl)carbamodithioate | CymitQuimica [cymitquimica.com]
- 3. In vitro cytotoxicity of RAFT polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mixed Ligand Complexes of N-Methyl-N-phenyl Dithiocarbamate: Synthesis, Characterisation, Antifungal Activity, and Solvent Extraction Studies of the Ligand - PMC [pmc.ncbi.nlm.nih.gov]
